![molecular formula C7H5IN2 B1325024 6-Iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1015609-75-2](/img/structure/B1325024.png)

6-Iodo-1H-pyrrolo[3,2-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

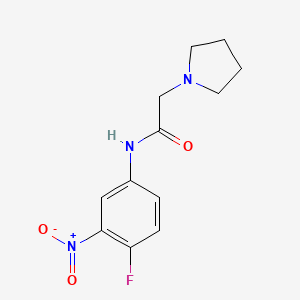

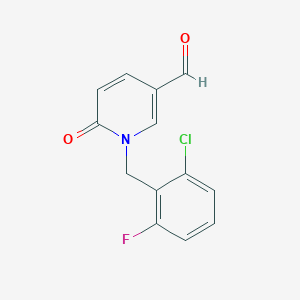

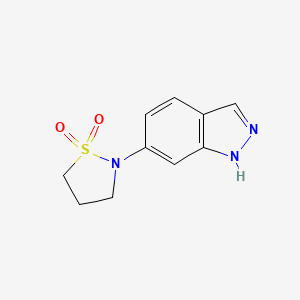

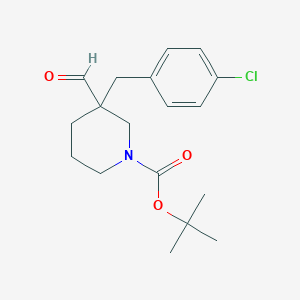

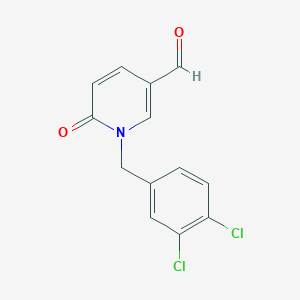

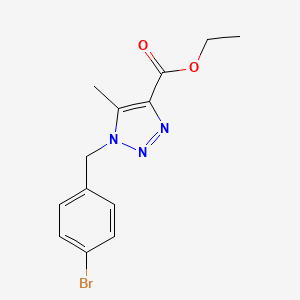

6-Iodo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H5IN2. It has a molecular weight of 244.03 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one method involves the treatment of diphenylhydrazone and pyridine with iodine . Another approach starts from 1-phenyl-3-methyl-5-amino-pyrazole, which is treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis

The molecular structure of 6-Iodo-1H-pyrrolo[3,2-b]pyridine consists of a pyrrolopyridine core with an iodine atom attached at the 6-position . The InChI key for this compound is XILKNEZBBWEDEH-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 6-Iodo-1H-pyrrolo[3,2-b]pyridine are not detailed in the search results, the compound is part of the halogenated heterocycles group . This suggests that it could participate in various organic reactions typical of halogenated compounds and heterocycles.Physical And Chemical Properties Analysis

6-Iodo-1H-pyrrolo[3,2-b]pyridine is a solid at room temperature . It has a molecular weight of 244.03 and an InChI key of XILKNEZBBWEDEH-UHFFFAOYSA-N .Scientific Research Applications

Cancer Therapeutics

6-Iodo-1H-pyrrolo[3,2-b]pyridine: has been identified as a key compound in the synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays a significant role in tumor development across various cancer types. Derivatives of this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis, particularly in breast cancer cell lines .

Diabetes Management

Research indicates that compounds related to 6-Iodo-1H-pyrrolo[3,2-b]pyridine may have applications in managing blood glucose levels. This could potentially lead to new treatments for conditions such as hyperglycemia, diabetes, and associated cardiovascular diseases .

Anticancer Targeting

The pyridine scaffold, which includes 6-Iodo-1H-pyrrolo[3,2-b]pyridine , is noted for its medicinal attributes, particularly in anticancer targeting. Structure-activity relationship (SAR) studies suggest that compounds with this scaffold can be optimized for enhanced inhibitory action against cancer-associated enzymes .

Chemical Synthesis

As a halogenated heterocycle, 6-Iodo-1H-pyrrolo[3,2-b]pyridine is a valuable building block in chemical synthesis. It’s used to construct complex molecules for various research applications, including pharmaceuticals and agrochemicals .

Proteomics Research

This compound is also utilized in proteomics research, where it may serve as a precursor or an intermediate in the synthesis of proteins or peptides that are under study for various biological functions .

Material Science

In material science, 6-Iodo-1H-pyrrolo[3,2-b]pyridine can be used to develop novel materials with potential applications in electronics, photonics, and nanotechnology. Its unique properties make it suitable for creating advanced materials with specific desired characteristics .

Safety and Hazards

Future Directions

Given the interest in pyrrolopyridine derivatives as potential therapeutic agents , future research could focus on further exploring the biological activity of 6-Iodo-1H-pyrrolo[3,2-b]pyridine and its derivatives. This could include investigating its effects on other biological targets, optimizing its properties for better efficacy and safety, and evaluating its potential in preclinical and clinical studies.

Mechanism of Action

Target of Action

Similar compounds have been studied for their inhibitory action against certain enzymes .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular activity .

Result of Action

Some studies suggest that similar compounds can reduce the migration and invasion abilities of certain cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Iodo-1H-pyrrolo[3,2-b]pyridine. For instance, storage conditions such as temperature and light exposure can affect the stability of the compound .

properties

IUPAC Name |

6-iodo-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILKNEZBBWEDEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=CC(=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640158 |

Source

|

| Record name | 6-Iodo-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-1H-pyrrolo[3,2-b]pyridine | |

CAS RN |

1015609-75-2 |

Source

|

| Record name | 6-Iodo-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)

![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)

![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)

![1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324954.png)

![2-{4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperazino}-1-ethanol](/img/structure/B1324957.png)

![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)

![N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride](/img/structure/B1324964.png)

![2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1324965.png)